N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide
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Overview
Description
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide is a chemical compound with a unique structure that allows it to be used in various scientific research applications. Its molecular structure includes a piperazine ring, a sulfonyl group, and a cyclopentanecarboxamide moiety, making it a versatile compound for studying molecular interactions and designing new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting phenylhydrazine with ethylene diamine under acidic conditions.
Sulfonylation: The piperazine ring is then sulfonylated using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Coupling with Cyclopentanecarboxamide: The sulfonylated piperazine is coupled with cyclopentanecarboxamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying molecular interactions.
Biology: Employed in the study of cellular processes and molecular pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition can modulate neurotransmitter levels and affect various physiological processes .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a pyrimidine ring instead of a cyclopentane ring.
Uniqueness
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c22-18(16-6-4-5-7-16)19-10-15-25(23,24)21-13-11-20(12-14-21)17-8-2-1-3-9-17/h1-3,8-9,16H,4-7,10-15H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINIXBDIQZBMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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